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molecular formula C12H14N2O3 B8386139 Methyl 6-(pyrrolidin-1-ylcarbonyl)nicotinate

Methyl 6-(pyrrolidin-1-ylcarbonyl)nicotinate

Cat. No. B8386139
M. Wt: 234.25 g/mol
InChI Key: YCZIUJYULTVBFT-UHFFFAOYSA-N
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Patent
US08143408B2

Procedure details

The title compound was synthesized as described for Intermediate example I-97 in 36% yield starting from 5-(methoxycarbonyl)pyridine-2-carboxylic acid and pyrrolidine. Purification by column chromatography using a gradient of ethyl acetate in heptane; 1H NMR (400 MHz, CD3OD) δ ppm 9.15 (d, 1 H), 8.47 (dd, 1 H), 7.84 (d, 1 H), 3.97 (s, 3 H), 3.61-3.68 (m, 4 H), 1.90-2.03 (m, 4 H); MS (ESI) m/z 235[M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([C:11]([OH:13])=O)=[N:9][CH:10]=1)=[O:4].[NH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1>>[N:14]1([C:11]([C:8]2[CH:7]=[CH:6][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:10][N:9]=2)=[O:13])[CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=CC(=NC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C(=O)C1=NC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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